molecular formula C16H23N3O6S B11504192 Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate

Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate

Cat. No.: B11504192
M. Wt: 385.4 g/mol
InChI Key: WSGFEGINKFRDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate is a complex organic compound that features a morpholine ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate typically involves multiple steps. One common method involves the reaction of 4-(morpholin-4-yl)aniline with a sulfonyl chloride derivative to introduce the sulfonyl group. This is followed by the reaction with methyl chloroformate to form the carbamate group. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted morpholine compounds .

Scientific Research Applications

Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both morpholine and sulfonyl groups in this compound makes it unique. This combination can enhance its chemical reactivity, solubility, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C16H23N3O6S

Molecular Weight

385.4 g/mol

IUPAC Name

methyl N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)carbamate

InChI

InChI=1S/C16H23N3O6S/c1-23-16(20)17-13-2-3-14(18-4-8-24-9-5-18)15(12-13)26(21,22)19-6-10-25-11-7-19/h2-3,12H,4-11H2,1H3,(H,17,20)

InChI Key

WSGFEGINKFRDPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.